molecular formula C16H20FN3O3S B2592004 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2197784-44-2

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2592004
CAS No.: 2197784-44-2
M. Wt: 353.41
InChI Key: SUZVLQSHWVCUOJ-UHFFFAOYSA-N
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Description

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine ( 2197784-44-2, Molecular Formula: C16H20FN3O3S, Molecular Weight: 353.4 g/mol) is a synthetically sophisticated small molecule designed for early-stage drug discovery and pharmacological screening. This compound features a unique hybrid architecture, combining a piperidine ring, a 1-methyl-1H-pyrazole group, and a 5-fluoro-2-methoxyphenylsulfonyl moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, present in more than twenty classes of pharmaceuticals and renowned for its versatility and favorable drug-like properties . The integration of a pyrazole heterocycle, a core structure found in numerous pharmacologically active agents such as celecoxib (anti-inflammatory) and rimonabant (anti-obesity), significantly enhances the potential of this molecule for interacting with a diverse range of biological targets . Furthermore, the inclusion of a sulfonyl group often contributes to enhanced binding affinity and metabolic stability. The specific spatial arrangement of these functional groups makes this compound a highly valuable chemical tool for researchers investigating new therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, oncology, and metabolic diseases, where piperidine and pyrazole derivatives have shown profound significance . This product is provided for research purposes as a chemical reference standard and for in vitro analysis. It is supplied with comprehensive analytical data and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-19-9-7-14(18-19)12-4-3-8-20(11-12)24(21,22)16-10-13(17)5-6-15(16)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZVLQSHWVCUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonyl chloride: Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: Reacting the sulfonyl chloride with 3-(1-methyl-1H-pyrazol-3-yl)piperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Overview

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, identified by its CAS number 2197784-44-2, is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique molecular structure, which includes a sulfonyl group and a pyrazole moiety, positions it as a candidate for various biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing pyrazole derivatives, similar to the compound . For instance, pyrazole-based compounds have shown efficacy against various viruses, including HIV and influenza. Research indicates that modifications to the pyrazole ring can enhance antiviral activity, suggesting that this compound could be explored for its effectiveness against viral infections .

Anti-inflammatory Properties

Compounds with sulfonamide and pyrazole functionalities have been investigated for their anti-inflammatory effects. The presence of the sulfonyl group in this compound may contribute to its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Studies have shown that structurally similar compounds exhibit significant COX inhibition, making it plausible that this compound could serve as a lead for developing anti-inflammatory drugs .

Neuropharmacological Effects

The neurotensin receptor activity has been a focus of research regarding analgesic effects. Compounds similar to this compound have been noted for their interactions with neurotensin receptors, suggesting potential applications in pain management therapies .

Case Study 1: Antiviral Screening

In a study assessing the antiviral properties of various pyrazole derivatives, several compounds were tested against HIV and influenza viruses. The results indicated that specific structural modifications led to enhanced antiviral activity, with some derivatives achieving IC50 values lower than standard antiviral drugs . This suggests that further exploration of this compound could yield promising results.

Case Study 2: Inhibition of COX Enzymes

A series of novel pyrazole analogues were synthesized and evaluated for their COX inhibitory potential. Among these compounds, some exhibited significant anti-inflammatory activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). The study concluded that the incorporation of specific functional groups, such as sulfonamides, enhanced their biological activity .

Mechanism of Action

The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Research Implications

The target compound’s structural uniqueness lies in its hybrid aryl sulfonyl-piperidine-pyrazole architecture. Compared to analogues:

  • Advantages : Enhanced electronic profile (fluoro, methoxy) for CNS penetration; rigid sulfonyl linker for target engagement.
  • Limitations: Synthetic complexity (evidenced by high precursor costs in ); unknown metabolic fate compared to methylsulfonyl derivatives .

Biological Activity

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, with the CAS number 2197784-44-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

The molecular formula of this compound is C16H20FN3O3SC_{16}H_{20}FN_{3}O_{3}S with a molecular weight of 353.4 g/mol. It features a sulfonamide group which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound was evaluated for its activity against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Control
E. coli15Streptomycin
S. aureus18Streptomycin
P. mirabilis12Streptomycin
B. subtilis17Streptomycin

The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis, suggesting that the compound could be developed as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been assessed through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrated that it effectively blocked COX-2 activity, which is crucial in the inflammatory pathway. This inhibition was comparable to established anti-inflammatory drugs, indicating its potential use in managing inflammatory diseases .

Anticancer Activity

In addition to antimicrobial and anti-inflammatory properties, the compound has shown promise in anticancer studies. Research involving various cancer cell lines revealed that it induces apoptosis and inhibits proliferation:

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colon cancer)10Apoptosis induction
Jurkat (Leukemia)8Cell cycle arrest
J774A.1 (Macrophage)12Immunomodulatory effects

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results confirmed its effectiveness, particularly against strains resistant to conventional antibiotics, highlighting its potential as a novel therapeutic option .
  • Case Study on Anti-inflammatory Properties : In vivo studies utilizing animal models demonstrated that treatment with this compound resulted in significant reductions in inflammation markers compared to untreated controls, further supporting its role as an anti-inflammatory agent .

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